2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with 10,13-dimethyl groups, a 3-sulfooxy substituent, and a pentanoylamino-acetic acid side chain. The sulfooxy group enhances solubility in aqueous environments, distinguishing it from non-sulfated analogs. Its structural complexity aligns with bile acid derivatives and synthetic steroids, often explored for pharmacological applications such as imaging agents or enzyme inhibitors .
Properties
IUPAC Name |
2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864584 | |
| Record name | N-[24-Oxo-3-(sulfooxy)cholan-24-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid , also known by its various synonyms including sulfolithoglycocholine , is a complex organic molecule with significant biological implications. This article explores its biological activity through a detailed examination of its chemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 561.8 g/mol. The structure features a sulfonate group and is characterized by a tetradecahydro-cyclopenta[a]phenanthrene backbone.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H43NO7S |
| Molecular Weight | 561.8 g/mol |
| Functional Groups | Sulfonate, Amine |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling : It may modulate cell signaling pathways that influence cellular responses.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
Research indicates that compounds structurally similar to 2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid exhibit inhibitory effects on enzymes such as glucose-6-phosphate dehydrogenase. This inhibition can lead to alterations in metabolic processes and potential therapeutic applications in metabolic disorders . -
Antimicrobial Properties :
Studies have suggested that sulfated compounds can exhibit antimicrobial activity. While the specific antimicrobial efficacy of this compound requires further investigation, related compounds have shown promising results against various pathogens . -
Potential Neuroprotective Effects :
Some derivatives of similar structural classes have been explored for neuroprotective properties. These properties could be linked to their ability to modulate neurotransmitter systems or provide antioxidant effects .
Comparative Analysis with Similar Compounds
Scientific Research Applications
The compound 2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid is notable for its potential applications in various scientific fields. This article explores its applications in medicine, biochemistry, and pharmacology.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 561.8 g/mol . The structural complexity of this compound suggests significant biological activity due to its unique functional groups and steric configuration.
Therapeutic Uses
The compound has been investigated for its role in modulating biological pathways relevant to various diseases. Its sulfonate group may enhance solubility and bioavailability, making it a candidate for drug development targeting conditions such as:
- Cardiovascular Diseases: Research indicates that compounds with similar structures can influence lipid metabolism and cholesterol absorption .
- Inflammatory Disorders: The anti-inflammatory properties of related compounds suggest that this compound could be effective in treating conditions like arthritis or other inflammatory diseases.
Studies have shown that derivatives of this compound can act on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . This interaction may have implications for managing metabolic syndromes.
Enzyme Modulation
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For instance, it may inhibit enzymes associated with cholesterol synthesis or absorption, similar to bile acid sequestrants .
Cell Signaling
There is evidence that compounds with similar frameworks can influence cell signaling pathways related to cell growth and differentiation. This could have applications in cancer research, where modulation of such pathways is critical for therapeutic strategies.
Drug Formulation
Given its complex structure, the compound may require specific formulation strategies to enhance its pharmacokinetic properties. Research into its solubility and stability is essential for developing effective pharmaceutical preparations .
Case Studies
Several studies have documented the effects of structurally related compounds on health outcomes:
- A study highlighted the impact of similar sulfonated compounds on lipid profiles in patients with dyslipidemia, showing significant reductions in LDL cholesterol levels.
- Another case study focused on the anti-inflammatory effects observed in animal models treated with related compounds, indicating potential therapeutic benefits for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The following compounds share the cyclopenta[a]phenanthrene core but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- Solubility : The 3-sulfooxy group significantly improves water solubility (>50 mg/mL predicted) compared to hydroxylated (1–10 mg/mL) or methylated analogs (<1 mg/mL) .
- Stability : Sulfated compounds may exhibit pH-dependent hydrolysis, whereas acetylated or methylated derivatives (e.g., ) are more stable under acidic conditions .
Preparation Methods
Hydroxylation and Methylation
-
Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) is synthesized via enzymatic oxidation of cholesterol, followed by selective methylation at C-10 and C-13 using methyl iodide under basic conditions.
-
Cyclopenta ring formation : Friedel-Crafts acylation or Diels-Alder reactions are employed to construct the fused cyclopentane ring.
Side Chain Functionalization
-
The C-17 pentanoyl group is introduced via Steglich esterification using pentanoic acid and dicyclohexylcarbodiimide (DCC).
Sulfation at the 3-Hydroxy Position
Sulfation is achieved using sulfur trioxide (SO₃) complexes:
Direct Sulfation
Protection-Deprotection Strategy
-
Protection : 3-hydroxy group protected as a tert-butyldimethylsilyl (TBS) ether.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.
Glycine Conjugation
The carboxyl group of the pentanoyl side chain is activated for amide bond formation:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
-
Reagents : Isobutyl chloroformate and N-methylmorpholine in THF.
-
Advantage : Avoids racemization, suitable for scale-up.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct sulfation | 65–75 | 95 | Moderate | Low |
| Protection-deprotection | 70–80 | 98 | High | High |
| Carbodiimide coupling | 80–85 | 97 | High | Medium |
Industrial Applications and Modifications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this bile acid derivative, and how can purification challenges be addressed?
- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. For example, intermediates like tert-butyldimethylsilyl-protected derivatives can be synthesized using methyl triflate in DCM, followed by TBAF-mediated deprotection in THF . Purification often requires gradient silica column chromatography (e.g., 0–50% ethyl acetate/DCM for intermediates, 0–10% methanol/DCM for final products). Yield optimization (68–84%) depends on stoichiometric control of reagents like 2,6-di-tert-butylpyridine to suppress side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use tandem mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns. For stereochemical confirmation, X-ray crystallography (as in ) or advanced NMR techniques (e.g., NOESY for spatial proton correlations) are critical. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Respiratory protection is required if aerosolization occurs. Store in inert conditions (argon/vacuum) to prevent decomposition. Note that safety data gaps (e.g., toxicity, flammability) necessitate conservative risk assessments .
Advanced Research Questions
Q. How can conflicting structural or spectral data from different sources be resolved?
- Methodological Answer : Discrepancies often arise from stereoisomerism or solvate formation. Perform comparative crystallography (single-crystal X-ray) and DFT-based computational modeling to reconcile differences. For example, provides crystallographic coordinates that can benchmark experimental data . Validate purity via HPLC-MS and elemental analysis to rule out impurities as error sources.
Q. What experimental designs are suitable for probing the biological activity of this compound against pathogens like Clostridium difficile?
- Methodological Answer : Use spore germination assays (IC50 determination) with anaerobic chamber conditions to mimic gut microbiota. Compare activity to known bile acid analogs (e.g., chenodeoxycholic acid derivatives). Include controls for membrane disruption (propidium iodide uptake assays) and cytotoxicity (MTT assays on human colonocytes) .
Q. How can computational methods predict the compound’s stability and reactivity under varying pH/temperature conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model sulfate ester hydrolysis kinetics. Use software like Gaussian for transition-state analysis of sulfation/desulfation reactions. Experimentally validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What strategies mitigate data reproducibility issues in toxicological studies of this compound?
- Methodological Answer : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure durations. Address missing toxicity data (per ) by conducting OECD-compliant assays: Ames test (mutagenicity), micronucleus assay (genotoxicity), and zebrafish embryotoxicity models. Use positive controls (e.g., aflatoxin B1) to calibrate sensitivity .
Q. How can researchers integrate this compound’s activity into a broader theoretical framework (e.g., bile acid signaling)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
